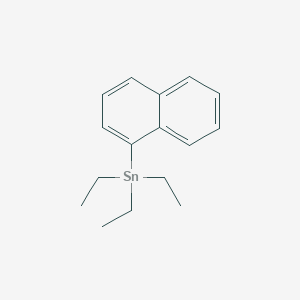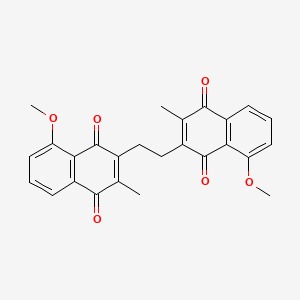![molecular formula C11H16O4 B14311459 Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- CAS No. 117132-08-8](/img/no-structure.png)
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[331]nonane-2,4-dione, 9,9-dimethoxy- is an organic compound with the molecular formula C₁₁H₁₆O₄ It is a bicyclic ketone with two methoxy groups attached to the ninth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For example, cyclopentadiene can react with maleic anhydride to form the bicyclo[2.2.1]heptane structure, which can then be modified to form the bicyclo[3.3.1]nonane core.
Introduction of the Ketone Groups: The ketone groups at positions 2 and 4 can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Addition of Methoxy Groups: The methoxy groups can be introduced through a methylation reaction using reagents such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the oxidation and methylation steps to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone groups to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide (NaOEt) can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium ethoxide (NaOEt), methyl iodide (CH₃I)
Major Products Formed
Oxidation: Oxidized derivatives with additional ketone or carboxylic acid groups
Reduction: Alcohol derivatives
Substitution: Compounds with different functional groups replacing the methoxy groups
科学研究应用
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound has shown potential in drug development due to its unique structure and reactivity.
Material Science: Its derivatives are used in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- involves its interaction with molecular targets through its functional groups. For instance, its antifungal activity is attributed to its ability to interact with fungal enzymes such as cellobiose dehydrogenase and endo β-1,4 xylanase, disrupting their function and inhibiting fungal growth . Additionally, it can modulate inflammatory pathways by interacting with human TNF-α and Interleukin IL-1b proteins .
相似化合物的比较
Similar Compounds
Bicyclo[3.3.1]nonane-2,4-dione: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
Bicyclo[3.3.1]nonane-2,9-dione: Has ketone groups at different positions, leading to different reactivity and applications.
Bicyclo[2.2.1]heptane derivatives: Smaller bicyclic structure with different chemical properties and reactivity.
Uniqueness
Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy- is unique due to the presence of methoxy groups, which enhance its reactivity in nucleophilic substitution reactions and its potential biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.
属性
| 117132-08-8 | |
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
9,9-dimethoxybicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C11H16O4/c1-14-11(15-2)7-4-3-5-8(11)10(13)6-9(7)12/h7-8H,3-6H2,1-2H3 |
InChI 键 |
CFBRRDQMCNWXLH-UHFFFAOYSA-N |
规范 SMILES |
COC1(C2CCCC1C(=O)CC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


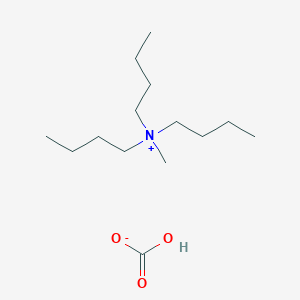
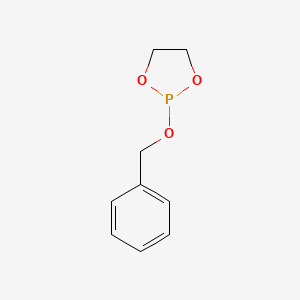

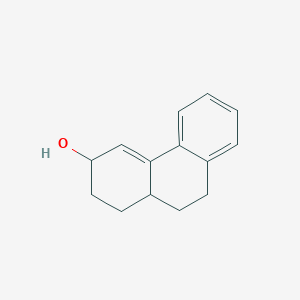
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
